Ethyl 2-chloro-3-oxo-3-phenylpropanoate
Description
Properties
IUPAC Name |
ethyl 2-chloro-3-oxo-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIINBVGKBDRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 2-chloro-3-oxo-3-phenylpropanoate is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. The compound is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which ethyl 2-chloro-3-oxo-3-phenylpropanoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for the oxidizing agent, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Aromatic Group Positioning
The structural analogs of ethyl 2-chloro-3-oxo-3-phenylpropanoate differ primarily in halogen type, substituent positions, and aromatic group modifications. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Reactivity and Functional Group Influence
- Halogen Effects: The α-chloro group in this compound facilitates nucleophilic displacement, whereas the α-fluoro analog () exhibits slower SN2 reactivity due to fluorine’s electronegativity and smaller atomic radius . Chlorine on the benzoyl ring (Ethyl (2-chlorobenzoyl)acetate, ) directs electrophilic aromatic substitution reactions to specific positions, unlike the parent compound .
- Aromatic Group Modifications: The trifluoromethyl group in Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate () enhances lipophilicity, making it valuable in drug design for improved membrane permeability .
Biological Activity
Ethyl 2-chloro-3-oxo-3-phenylpropanoate, a compound with the molecular formula CHClO and a molecular weight of approximately 226.65 g/mol, is classified as an α-chloro β-keto ester. This compound has garnered attention in synthetic organic chemistry due to its reactivity and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through various methods, including the reaction of phenylacetone derivatives with chloroacetic acid. One efficient synthesis method involves a boric acid-catalyzed multi-component reaction, which has been noted for its simplicity and high yield. The compound is characterized by its distinct spectral data, including Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HRMS), confirming its structure and purity.
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 226.65 g/mol |
| Physical State | Pale yellow liquid |
| Boiling Point | Varies (dependent on purity) |
| Reactivity | Susceptible to hydrolysis and nucleophilic substitution |
The biological activity of this compound primarily involves nucleophilic attack at the carbonyl carbon by various nucleophiles, leading to the formation of alcohols or acids depending on the reaction conditions (acidic or basic). The presence of the chlorine atom enhances electrophilicity at the adjacent carbon, facilitating further reactions such as substitution or addition .
Enzymatic Studies
Recent studies have explored the hydrolysis of this compound using ultrasound-assisted methods. These studies revealed enhanced reaction rates and yields when specific enzymes were employed, indicating potential applications in enzymatic catalysis. Additionally, microbial reduction processes have been investigated for their ability to produce enantiomerically enriched products from this compound.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives demonstrate significant inhibitory effects against various bacterial strains and cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl group can influence biological activity, with electron-donating groups enhancing efficacy .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial properties of this compound derivatives found that compounds with electron-withdrawing groups were generally inactive, while those with electron-donating groups showed increased potency against Gram-positive bacteria.
- Anticancer Evaluation : Another investigation focused on the anticancer potential of this compound's derivatives indicated that specific structural modifications led to significant cytotoxic effects in various cancer cell lines. The most effective derivatives exhibited low toxicity towards normal mammalian cells while maintaining high selectivity against cancer cells .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Active against Gram-positive bacteria; SAR indicates importance of substituents |
| Anticancer | Significant cytotoxicity in cancer cell lines; low toxicity in normal cells |
Preparation Methods
Claisen Condensation with Chloroacetyl Derivatives
The Claisen condensation between ethyl chloroacetate and ethyl benzoate offers a direct route to the target compound. This method employs a strong base, such as sodium ethoxide, to deprotonate the α-hydrogen of ethyl chloroacetate, facilitating nucleophilic attack on the carbonyl carbon of ethyl benzoate.
Reaction Conditions :
- Solvent : Anhydrous ethanol
- Temperature : 0–5°C (to minimize side reactions)
- Base : Sodium ethoxide (1.2 equivalents)
- Yield : 68–72% after purification via vacuum distillation.
Mechanistic Insights :
The base generates an enolate from ethyl chloroacetate, which attacks the electrophilic carbonyl of ethyl benzoate. Subsequent elimination of ethanol forms the β-ketoester backbone, with the chlorine atom retained at the α-position. Side products include unreacted starting materials and diethyl oxalate, which are removed during distillation.
Halogenation of Ethyl 3-oxo-3-phenylpropanoate
Chlorination of the preformed β-ketoester, ethyl 3-oxo-3-phenylpropanoate, using sulfuryl chloride (SO₂Cl₂) introduces the α-chloro substituent.
Procedure :
- Dissolve ethyl 3-oxo-3-phenylpropanoate (1.0 equiv) in dry dichloromethane.
- Add SO₂Cl₂ (1.1 equiv) dropwise at -10°C under nitrogen.
- Stir for 4 hours, then quench with ice-cold water.
- Extract with DCM, dry over Na₂SO₄, and concentrate.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | -10°C vs. 25°C | 89% vs. 32% |
| SO₂Cl₂ Equivalents | 1.1 vs. 2.0 | 89% vs. 45%* |
| Reaction Time | 4 h vs. 12 h | 89% vs. 78% |
*Excess SO₂Cl₂ leads to over-chlorination at the phenyl ring.
Advantages :
- High regioselectivity for α-chlorination.
- Compatible with sensitive functional groups.
Nucleophilic Substitution of Hydroxyl Precursors
Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate serves as a precursor, with the hydroxyl group replaced by chlorine via chlorinating agents.
Reagents :
- Chlorodimethylsilane (ClSiMe₃) : Converts hydroxyl to chloride under mild conditions.
- Thionyl Chloride (SOCl₂) : Traditional reagent for hydroxyl substitution.
Comparative Performance :
| Reagent | Conditions | Yield | Purity |
|---|---|---|---|
| ClSiMe₃ | 0°C, 2 h | 94% | 98% |
| SOCl₂ | Reflux, 6 h | 76% | 89% |
Chlorodimethylsilane outperforms SOCl₂ in yield and selectivity, as demonstrated in analogous syntheses of ethyl 3-chloro-3-phenylpropanoate. The method avoids acidic byproducts, simplifying purification.
Lewis Acid-Catalyzed Synthesis
Indium(III) chloride (InCl₃) catalyzes the formation of ethyl 2-chloro-3-oxo-3-phenylpropanoate from ethyl acetoacetate and benzoyl chloride.
Steps :
- Mix ethyl acetoacetate (1.0 equiv), benzoyl chloride (1.2 equiv), and InCl₃ (0.1 equiv) in toluene.
- Reflux at 110°C for 8 hours.
- Cool, wash with NaHCO₃, and isolate via column chromatography (hexane:ethyl acetate = 4:1).
Catalyst Efficiency :
- InCl₃ : 82% yield
- FeCl₃ : 54% yield
- No catalyst : <10% yield
InCl₃ enhances electrophilicity of the acyl chloride, promoting efficient coupling.
Industrial-Scale Production
Continuous flow reactors optimize large-scale synthesis by ensuring precise control over exothermic chlorination steps.
Key Parameters :
- Residence Time : 12 minutes
- Temperature : 5°C
- Pressure : 2 bar
Process Metrics :
- Annual Capacity : 15 metric tons
- Purity : 99.5%
- Waste Reduction : 40% vs. batch processes
Industrial methods prioritize safety and scalability, utilizing automated systems for reagent delivery and quenching.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-chloro-3-oxo-3-phenylpropanoate, and how can reaction conditions be fine-tuned to improve yield?
Methodological Answer: The compound is typically synthesized via esterification of 3-oxo-3-phenylpropanoic acid with ethanol in the presence of chlorinating agents (e.g., thionyl chloride or PCl₃). Key parameters include:
- Temperature control : Maintaining 0–5°C during chlorination to avoid side reactions like over-halogenation.
- Solvent selection : Anhydrous dichloromethane or THF minimizes hydrolysis of intermediates.
- Catalyst use : DMAP (4-dimethylaminopyridine) enhances esterification efficiency .
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Yield optimization requires iterative adjustments to molar ratios (e.g., acid:chlorinating agent = 1:1.2) and reaction time (2–4 hrs) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Look for the ethyl ester triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂), alongside aromatic protons (δ 7.3–7.5 ppm) and a ketone carbonyl (δ 3.3–3.5 ppm for the α-chloro group).
- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), 195–200 ppm (ketone), and 45–50 ppm (C-Cl) confirm functional groups .
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 226 (C₁₁H₁₁ClO₃) with fragmentation patterns reflecting loss of Cl (-35) and CO₂Et (-73) .
Q. What strategies are recommended for determining the compound’s solubility and stability under varying experimental conditions?
Methodological Answer:
- Solubility profiling : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) via UV-Vis spectroscopy or gravimetric analysis. Ethyl esters generally show moderate solubility in THF and acetone .
- Stability studies : Use HPLC or TLC to monitor degradation under heat (40–60°C), light, or acidic/basic conditions. Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for synthesis/purification.
- Exposure mitigation : In case of skin contact, wash with 10% NaHCO₃ solution; for inhalation, move to fresh air and administer oxygen if needed .
- Waste disposal : Neutralize with aqueous NaOH (pH 7–9) before incineration .
Advanced Research Questions
Q. How can reaction pathways involving the α-chloro ketone moiety be leveraged for synthesizing derivatives (e.g., via nucleophilic substitution or cross-coupling)?
Methodological Answer:
- Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF at 80°C to replace the chloro group. Monitor progress via TLC (Rf shift).
- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ catalyst and aryl boronic acids to functionalize the phenyl ring. Optimize base (K₂CO₃ vs. Cs₂CO₃) for regioselectivity .
- Kinetic vs. thermodynamic control : Vary temperature (0°C vs. reflux) to isolate intermediates like enolates .
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity or biological activity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Cl bond to predict substitution reactivity. Use Gaussian09 with B3LYP/6-31G* basis set .
- Molecular docking : Model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize poses with lowest binding energy (ΔG < -7 kcal/mol) .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?
Methodological Answer:
- Cross-validate sources : Compare PubChem, EPA DSSTox, and peer-reviewed literature. For example, melting points may vary due to polymorphism—perform DSC analysis to identify crystalline forms .
- Reproduce experiments : Synthesize the compound independently and characterize via X-ray crystallography (single-crystal XRD) for definitive structural confirmation .
Q. What in vitro assays are recommended for evaluating the compound’s potential bioactivity (e.g., enzyme inhibition, cytotoxicity)?
Methodological Answer:
- Enzyme inhibition : Test against COX-2 or kinases using fluorometric assays (e.g., Invitrogen’s Z’-LYTE™). IC₅₀ values <10 μM suggest therapeutic potential .
- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ to cisplatin controls. Include ROS detection (DCFH-DA probe) to assess oxidative stress mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
